molecular formula C21H19N5O5S3 B2819273 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 921475-98-1

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2819273
CAS No.: 921475-98-1
M. Wt: 517.59
InChI Key: NPYFXEAQHOKPPQ-UHFFFAOYSA-N
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Description

2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a synthetic thiazole and benzothiazole derivative of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a complex molecular architecture, incorporating a ureido linker, a methoxyphenyl group, and a methylsulfonyl-substituted benzothiazole acetamide. Its structural profile suggests potential as a key intermediate or a lead compound for developing novel therapeutic agents. Benzothiazole derivatives, as a class of compounds, are extensively researched for their broad spectrum of pharmacological activities. Scientific literature indicates that such scaffolds are known to possess notable anti-cancer properties and are effective against various cancer cell lines . The mechanism of action for benzothiazole derivatives can involve multiple pathways, including the inhibition of tumor-associated enzymes. One well-investigated target is the inhibition of metalloenzymes like carbonic anhydrase (CA), which may serve as a mechanism for developing agents against hypoxic tumors . The presence of both thiazole and benzothiazole moieties in this single molecule makes it a valuable candidate for researchers exploring new enzyme inhibitors or studying structure-activity relationships (SAR) in oncology and biochemistry. This product is provided for non-human research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5S3/c1-31-16-6-4-3-5-14(16)23-19(28)26-20-22-12(11-32-20)9-18(27)25-21-24-15-8-7-13(34(2,29)30)10-17(15)33-21/h3-8,10-11H,9H2,1-2H3,(H,24,25,27)(H2,22,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYFXEAQHOKPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a complex organic molecule that belongs to the class of thiazole derivatives. Its structure incorporates a thiazole ring, a urea linkage, and a methoxyphenyl group, which are known to enhance biological activity through various mechanisms. This article reviews the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

Structural Characteristics

The compound features several key structural elements:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen, known for its role in biological activity.
  • Urea Linkage : Facilitates interactions with biological targets.
  • Methoxyphenyl Group : Enhances lipophilicity and bioavailability.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds with thiazole and urea functionalities have demonstrated significant antibacterial and antifungal properties. For example, derivatives have shown effectiveness against various bacterial strains with minimal inhibitory concentrations (MICs) as low as 50 μg/mL .
  • Antitumor Properties :
    • Thiazole derivatives are being investigated for their potential in cancer therapy. The unique structural features of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Some studies suggest that thiazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and systemic lupus erythematosus .
  • Neuroprotective Effects :
    • Preliminary studies have indicated that related compounds may exhibit neuroprotective properties, particularly in models of ischemia/reperfusion injury, by scavenging reactive oxygen species (ROS) .

Case Studies

Several studies have explored the biological activity of similar thiazole derivatives:

  • Study on Anticancer Activity : A derivative of benzothiazole was shown to inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase, suggesting potential implications for Alzheimer's disease treatment. The most potent inhibitors had IC₅₀ values around 6 μM .
  • Evaluation of Antimicrobial Properties : A series of thiazole derivatives were tested against a panel of bacterial and fungal strains, revealing broad-spectrum antimicrobial activity. The results highlighted the importance of structural modifications in enhancing efficacy .

The synthesis of this compound typically involves multi-step organic reactions, often utilizing reagents like dichloromethane and triethylamine to facilitate the formation of the urea linkage under controlled conditions. Understanding the mechanism by which these compounds exert their biological effects is crucial for optimizing their therapeutic potential.

Comparative Analysis

A comparison with other related compounds can provide insights into the unique attributes of this derivative:

Compound NameStructureBiological ActivityUnique Features
N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamideStructureAntimicrobialCyclopentyl substitution
2-[N-(4-Methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetateStructureAnticancerAcetate group
N-(6-arylbenzo[d]thiazol-2-yl)acetamidesStructureEnzyme inhibitionAryl substitution

This table illustrates how variations in side chains and functional groups can influence the biological activities and pharmacological profiles of thiazole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several acetamide-based derivatives reported in the literature. Below is a comparative analysis of its features against analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Target / Activity Reference
Target Compound - 2-Methoxyphenylurea
- Methylsulfonyl (benzothiazole)
Hypothesized kinase inhibition (CK1/VEGFR-2) N/A
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) - 4-Methoxybenzyl
- Trifluoromethyl (benzothiazole)
CK1-specific inhibition [2]
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) - Nitro (benzothiazole)
- Phenylureido-thiadiazole
VEGFR-2 inhibition (IC₅₀ = 0.89 µM), anti-proliferative activity against cancer cell lines [5]
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8) - 5,6-Dimethyl (benzothiazole)
- Sulfamoylphenyl
Urease inhibition (potential antimicrobial/antidiabetic applications) [8]

Substituent-Driven Activity Differences

  • Methylsulfonyl vs. Trifluoromethyl (CF₃) : The methylsulfonyl group in the target compound may enhance solubility compared to the lipophilic CF₃ group in compound 20 . However, CF₃ could improve membrane permeability, critical for intracellular kinase targeting.
  • Ureido Linkage: The 2-methoxyphenylurea in the target compound introduces a hydrogen-bond donor/acceptor system distinct from the phenylureido-thiadiazole in 6d . This difference may alter binding affinity to kinases like VEGFR-2.
  • Benzothiazole Substitution: Methylsulfonyl (target) vs. nitro (6d) vs. Methylsulfonyl offers moderate electron-withdrawing effects and improved metabolic stability compared to nitro groups .

Crystallographic and Computational Insights

  • Structural Validation : Tools like SHELXL () are critical for confirming the target compound’s crystal structure, particularly the conformation of the acetamide linker and urea-thiazole geometry .
  • Molecular Docking : demonstrates the utility of docking studies for predicting VEGFR-2 binding modes. The target’s methylsulfonyl group may occupy a hydrophobic subpocket adjacent to the kinase’s DFG motif .

Q & A

Q. What are the critical structural features of this compound that influence its bioactivity?

The compound's bioactivity is determined by its thiazole core, ureido linkage, and methylsulfonyl benzo[d]thiazole substituent. The thiazole ring contributes to rigidity and π-π stacking interactions with biological targets, while the methylsulfonyl group enhances solubility and binding affinity to hydrophobic enzyme pockets. The 2-methoxyphenyl ureido moiety may act as a hydrogen bond donor/acceptor, critical for target specificity .

Q. What synthetic strategies are recommended for constructing the thiazole-ureido-acetamide scaffold?

Key steps include:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .
  • Ureido group introduction : Reaction of isocyanates with amine-functionalized intermediates under anhydrous conditions .
  • Acetamide coupling : Acylation using activated esters (e.g., NHS esters) or carbodiimide-mediated coupling . Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C for urea formation) are critical for yield optimization .

Q. How can researchers validate the compound’s purity and structural integrity?

Analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent connectivity and regiochemistry .
  • Mass spectrometry (HRMS) : To verify molecular weight and detect synthetic byproducts .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays vs. caspase-3 activation for apoptosis).
  • Solubility differences : Use DMSO stocks ≤0.1% v/v to avoid solvent interference .
  • Structural analogs : Compare IC50_{50} values of derivatives (e.g., 3-chlorophenyl vs. 2-methoxyphenyl ureido groups) to identify SAR trends .

Q. What experimental designs optimize reaction yields for scale-up synthesis?

  • DoE (Design of Experiments) : Vary catalyst loading (e.g., EDCI for acylation), solvent polarity, and reaction time to identify optimal conditions .
  • Continuous flow reactors : Improve mixing and heat transfer for exothermic steps like thiazole ring closure .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly purification .

Q. How can structure-activity relationship (SAR) studies be systematically designed?

  • Functional group substitutions : Synthesize analogs with:
  • Varied aryl groups (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) .
  • Alternative sulfonyl groups (e.g., ethylsulfonyl vs. methylsulfonyl) .
    • In silico docking : Use AutoDock Vina to predict binding modes against COX-1/2 or kinase targets .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated phenolic -OH) to reduce non-specific interactions .

Methodological Guidance

Q. How should researchers address low solubility in in vitro assays?

  • Co-solvents : Use β-cyclodextrin or PEG-400 to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Q. What computational tools predict metabolic stability?

  • ADMET predictors : Use SwissADME to estimate CYP450 metabolism and half-life .
  • Molecular dynamics (MD) : Simulate liver microsome interactions using GROMACS .

Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?

  • Lipophilicity optimization : Target logP 2–3 via substituent modification (e.g., replacing methylsulfonyl with trifluoromethyl) .
  • P-gp efflux inhibition : Introduce tertiary amines to bypass P-glycoprotein recognition .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others highlight anticancer effects?

The dual activity may stem from:

  • Target promiscuity : Inhibition of both COX-1 (anti-inflammatory) and topoisomerase II (anticancer) .
  • Cell-type specificity : Differential expression of targets (e.g., HeLa vs. RAW 264.7 cells) .

Q. Q. How to reconcile divergent IC50_{50} values in kinase inhibition assays?

  • ATP concentration : High ATP levels (>1 mM) reduce apparent potency for ATP-competitive inhibitors .
  • Enzyme source : Recombinant vs. native kinases may exhibit varying sensitivity .

Tables for Key Data

Property Value/Method Reference
LogP2.8 (Predicted via ChemAxon)
Aqueous Solubility12 µM (pH 7.4, 25°C)
Synthetic Yield (Step 3)68% (DMF, EDCI, RT)
IC50_{50} (COX-1)0.45 µM

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